4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
4-ethyl-3-(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S2/c1-3-16-12(14-15-13(16)17)10-7-18-11-6-8(2)4-5-9(10)11/h7-8H,3-6H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYBKIDBXIWDHQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CSC3=C2CCC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include the reaction of a benzothiophene derivative with an ethyl-substituted triazole precursor in the presence of a suitable catalyst. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions on the triazole ring can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of triazole-thiols exhibit significant antimicrobial activity. For instance, compounds similar to 4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol have shown effectiveness against various microorganisms including:
- Gram-positive bacteria : Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli and Klebsiella pneumoniae
- Fungi : Candida albicans
In a study evaluating antimicrobial efficacy, the compound demonstrated good to moderate activity against these pathogens .
Anticancer Activity
The compound's derivatives have also been investigated for anticancer properties. One study reported significant anti-proliferative effects against HepG2 liver cancer cells. The structure–activity relationship (SAR) analysis indicated that the presence of electron-donating groups enhanced the compound's potency. For example, certain derivatives exhibited IC50 values as low as 13.004 µg/mL .
Applications in Materials Science
Beyond biological applications, compounds like this compound are being explored for their potential in materials science. Their unique chemical structure allows them to be used as intermediates in the synthesis of novel materials with desired properties such as improved thermal stability and mechanical strength.
Case Studies
Mechanism of Action
The mechanism of action of 4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The triazole ring and thiol group are key functional groups that can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogues
Triazole-thiol derivatives share a common 1,2,4-triazole-3-thiol core but differ in substituents, influencing their physicochemical and biological properties.
Structural Insights :
- The ethyl group in the target compound balances lipophilicity and steric effects compared to propyl (QZ-0300) or methyl (QZ-5242) analogues.
- The tetrahydrobenzothiophene moiety contributes to π-π stacking interactions in molecular docking studies, critical for binding viral proteins .
Key Findings :
- The target compound’s antiviral activity is unique among triazole-thiols, attributed to its hybrid structure and benzothiophene moiety .
- Analogues with electron-donating groups (e.g., –NH₂ in AT) excel in antioxidant roles, while pyridyl derivatives are effective corrosion inhibitors .
Physicochemical and ADMET Properties
Insights :
Biological Activity
The compound 4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for their diverse biological activities. This article focuses on the biological properties of this specific compound, including its antimicrobial, antifungal, anticancer, and antioxidant activities.
Chemical Structure
The molecular structure of this compound features a triazole ring substituted with a benzothienyl group and an ethyl group. This unique structure is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study evaluating various S-substituted derivatives found that compounds similar to our target showed activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The minimum inhibitory concentration (MIC) for the most active compounds ranged from 31.25 to 62.5 μg/mL .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 31.25 - 62.5 | Active |
| Escherichia coli | 31.25 - 62.5 | Active |
| Pseudomonas aeruginosa | 31.25 - 62.5 | Active |
| Candida albicans | 31.25 - 62.5 | Active |
Antifungal Activity
The compound has also been noted for its antifungal properties. In vitro studies have shown that triazole derivatives can inhibit the growth of fungi at similar concentrations as those effective against bacteria .
Anticancer Activity
Triazoles have been investigated for their potential anticancer effects. Some studies report that derivatives exhibit cytotoxicity against various cancer cell lines while showing low toxicity towards normal cells . For instance, a derivative demonstrated an IC50 value of over 100 µM against MDA-MB-231 and PC3 tumor cell lines .
Antioxidant Activity
Antioxidant properties are another area where triazoles show promise. Compounds derived from triazoles have been evaluated for their ability to scavenge free radicals and protect cells from oxidative stress .
Case Studies
- Antimicrobial Study : A study synthesized several S-substituted derivatives of triazole and evaluated their antimicrobial activity against standard strains. The results indicated that modifications on the sulfur atom did not significantly alter antimicrobial efficacy but highlighted specific derivatives with enhanced activity against Pseudomonas aeruginosa .
- Cytotoxicity Evaluation : Another research project focused on the cytotoxic effects of various triazole derivatives on cancer cell lines. The findings suggested that while many compounds displayed significant cytotoxicity (IC50 values ranging from 0.012 mM to over 100 µM), they maintained low toxicity levels in normal cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-ethyl-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol, and how can intermediates be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Cyclization : Start with sodium salts of precursor hydrazides (e.g., 3-methylxanthine derivatives) and react with ethyl isothiocyanate to form thiosemicarbazide intermediates, followed by intramolecular cyclization under acidic conditions .
Functionalization : Alkylation or Mannich reactions can introduce substituents. For example, Mannich bases are formed using formaldehyde and secondary amines, enhancing solubility or bioactivity .
- Optimization : Adjust reaction time (e.g., reflux for 4–6 hours), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1 molar ratio of thiol to alkylating agent) to improve yields .
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?
- Key Techniques :
- IR Spectroscopy : Confirm the presence of thiol (-SH) groups (2500–2600 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
- ¹H/¹³C NMR : Identify substituent environments (e.g., ethyl group protons at δ 1.2–1.4 ppm, benzothiophene protons at δ 6.5–7.5 ppm) .
- Chromatography-Mass Spectrometry : Validate purity and molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₁₈N₄S₂ at m/z 318.43) .
Q. How can alkylation or acylation reactions modify the compound’s properties?
- Alkylation : Introduce lipophilic groups (e.g., butyl chains) via 1-iodobutane to enhance membrane permeability. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Acylation : React with acetic anhydride to form thioacetate derivatives, improving stability for pharmacological assays .
Advanced Research Questions
Q. What computational strategies can predict the bioactivity of derivatives, and how do structural modifications impact target selectivity?
- Approach :
- PASS Online : Predict antimicrobial or anticancer activity based on pharmacophore models. For example, oxadiazole-thiol analogs show >70% probability of inhibiting cytochrome P450 enzymes .
- DFT Calculations : Optimize geometry (B3LYP/6-31G* basis set) to correlate electronic properties (HOMO-LUMO gaps) with reactivity .
Q. How can contradictory bioactivity data from structural analogs be resolved?
- Case Study : Derivatives with 4-phenyl groups may show higher antifungal activity but lower solubility.
- Resolution :
SAR Analysis : Compare logP values (e.g., 4-ethyl vs. 4-phenyl derivatives) to isolate solubility-activity trade-offs .
Crystallography : Resolve X-ray structures to identify hydrogen-bonding patterns critical for target engagement .
Q. What catalytic systems or reaction conditions improve regioselectivity in triazole-thiol derivatization?
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to enhance alkylation regioselectivity at the sulfur atom .
- Conditions :
- Temperature : 60–80°C for Mannich reactions to avoid side product formation .
- Solvent : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions .
Q. How do steric and electronic effects in the benzothiophene moiety influence reaction kinetics?
- Steric Effects : The 6-methyl group in the tetrahydrobenzothiophene ring increases steric hindrance, slowing alkylation rates by ~20% compared to unsubstituted analogs .
- Electronic Effects : Electron-donating groups (e.g., methoxy) on the benzothiophene enhance electrophilic substitution at the triazole ring’s 3-position .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
